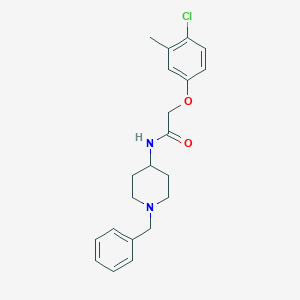

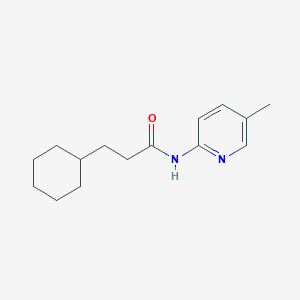

(3-Methoxyphenyl)-(4-methylpiperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-Methoxyphenyl)-(4-methylpiperidin-1-yl)methanone, also known as MPPP, is a synthetic opioid drug that was first synthesized in the 1970s. It is a potent analgesic that is structurally similar to the drug pethidine. MPPP has been used for both medical and recreational purposes, but its use has been largely discontinued due to its high potential for abuse and addiction.

Mechanism of Action

(3-Methoxyphenyl)-(4-methylpiperidin-1-yl)methanone acts as an agonist at the mu opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has affinity for the delta and kappa opioid receptors. Activation of these receptors leads to the inhibition of neurotransmitter release, resulting in the suppression of pain signals.

Biochemical and Physiological Effects:

(3-Methoxyphenyl)-(4-methylpiperidin-1-yl)methanone has been shown to produce a range of physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It can also cause side effects such as nausea, vomiting, and constipation. Chronic use of (3-Methoxyphenyl)-(4-methylpiperidin-1-yl)methanone can lead to the development of tolerance and dependence, as well as withdrawal symptoms upon cessation of use.

Advantages and Limitations for Lab Experiments

(3-Methoxyphenyl)-(4-methylpiperidin-1-yl)methanone has been used in laboratory experiments to study the mechanisms of opioid receptor activation and the development of new analgesic drugs. However, its high potential for abuse and addiction makes it difficult to use in clinical trials and other research studies.

Future Directions

Future research on (3-Methoxyphenyl)-(4-methylpiperidin-1-yl)methanone could focus on developing new, safer analgesic drugs that target the opioid receptors without producing the negative side effects associated with (3-Methoxyphenyl)-(4-methylpiperidin-1-yl)methanone. Additionally, research could investigate the development of new treatments for opioid addiction and the underlying mechanisms of tolerance and dependence.

Synthesis Methods

The synthesis of (3-Methoxyphenyl)-(4-methylpiperidin-1-yl)methanone involves the reaction of 3-methoxyphenylacetic acid with N-methylpiperidinone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to yield (3-Methoxyphenyl)-(4-methylpiperidin-1-yl)methanone.

Scientific Research Applications

(3-Methoxyphenyl)-(4-methylpiperidin-1-yl)methanone has been used in scientific research to study the mechanisms of opioid receptor activation and the development of new analgesic drugs. It has also been used in studies investigating the effects of opioids on the central nervous system and the development of tolerance and dependence.

properties

Product Name |

(3-Methoxyphenyl)-(4-methylpiperidin-1-yl)methanone |

|---|---|

Molecular Formula |

C14H19NO2 |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

(3-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone |

InChI |

InChI=1S/C14H19NO2/c1-11-6-8-15(9-7-11)14(16)12-4-3-5-13(10-12)17-2/h3-5,10-11H,6-9H2,1-2H3 |

InChI Key |

MQQFKYBZPLLBQP-UHFFFAOYSA-N |

SMILES |

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)OC |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B263296.png)

![2-[(Cyanomethyl)(phenyl)amino]benzoic acid](/img/structure/B263316.png)

![[4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone](/img/structure/B263319.png)

![N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B263321.png)

![Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B263327.png)

![N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B263328.png)

![Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B263340.png)